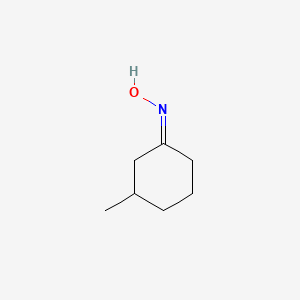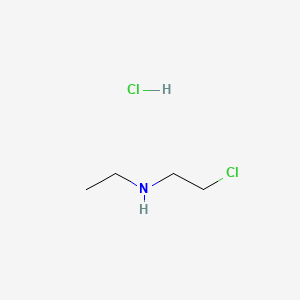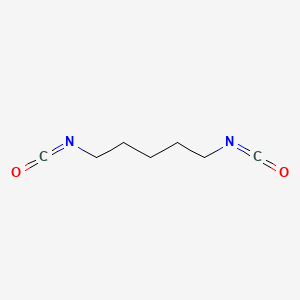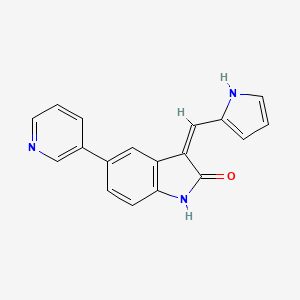
3-Methylcyclohexanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=NOH. This compound is a derivative of 3-methylcyclohexanone, where the oxime group is attached to the carbonyl carbon of the cyclohexanone ring. Oximes are known for their applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclohexanone oxime can be synthesized through the condensation reaction between 3-methylcyclohexanone and hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction is as follows:
[ \text{3-Methylcyclohexanone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, alternative methods such as the reaction of 3-methylcyclohexane with nitrosyl chloride, a free radical reaction, can be employed for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
3-Methylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylcyclohexanone oxime involves its interaction with specific molecular targets. For example, in the Beckmann rearrangement, the oxime group undergoes a rearrangement to form an amide. This reaction is catalyzed by acids and involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom . The molecular pathways involved in this reaction include the formation of an intermediate nitrilium ion, which then rearranges to form the final amide product.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone oxime
- 2-Methylcyclohexanone oxime
- 4-Methylcyclohexanone oxime
Comparison
3-Methylcyclohexanone oxime is unique due to the position of the methyl group on the cyclohexane ring. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can affect the steric and electronic properties of the compound, leading to variations in reaction rates and product distributions compared to other similar oximes .
Properties
CAS No. |
4701-95-5 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(NE)-N-(3-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |
InChI Key |
XHUKUULKCNZFAG-BQYQJAHWSA-N |
SMILES |
CC1CCCC(=NO)C1 |
Isomeric SMILES |
CC1CCC/C(=N\O)/C1 |
Canonical SMILES |
CC1CCCC(=NO)C1 |
Key on ui other cas no. |
4701-95-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















